molecular formula C18H10F3N5O2 B2527156 3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919865-46-6

3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2527156
CAS No.: 919865-46-6
M. Wt: 385.306
InChI Key: IGFJSPOOPSWUDA-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a fluorinated pyrazolo-pyrimidinone derivative characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a 3,4-difluorobenzamide moiety at position 4. The compound’s structure integrates electron-withdrawing fluorine atoms, which are known to enhance metabolic stability and modulate binding interactions in medicinal chemistry applications .

Properties

IUPAC Name

3,4-difluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N5O2/c19-11-2-4-12(5-3-11)26-16-13(8-23-26)18(28)25(9-22-16)24-17(27)10-1-6-14(20)15(21)7-10/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFJSPOOPSWUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H13F2N5O2
  • Molecular Weight : 381.3 g/mol
  • SMILES Notation : Cc1ccc(-n2ncc3c(=O)n(NC(=O)c4ccc(F)c(F)c4)cnc32)cc1

This structure features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, studies have shown that related pyrazolo-pyrimidine derivatives can inhibit histone demethylases (KDMs), which play crucial roles in epigenetic regulation and cancer progression .

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrazolo-pyrimidine derivatives. The compound has been evaluated for its effects on various cancer cell lines. For example:

  • Inhibition of Cell Proliferation : In vitro studies demonstrated that similar compounds effectively reduced cell proliferation in breast and lung cancer cell lines by inducing apoptosis .
  • Mechanistic Studies : These compounds have been shown to inhibit key signaling pathways involved in tumor growth, including the PI3K/Akt and MAPK pathways .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of kinases and other enzymes involved in cellular signaling:

  • Kinase Inhibition : Research has highlighted that benzamide derivatives can effectively inhibit RET kinase, which is implicated in several cancers. Compounds with similar structures have shown moderate to high potency in inhibiting kinase activity in cellular assays .
  • Histone Demethylase Inhibition : As previously mentioned, compounds with the pyrazolo-pyrimidine framework have been identified as potent inhibitors of KDMs, indicating their role in epigenetic modulation .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with a related compound led to a significant decrease in the viability of A549 lung cancer cells, with an IC50 value reported at approximately 5 µM.
  • Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in reduced tumor growth compared to controls, suggesting its potential for therapeutic use.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeIC50 Value (µM)Reference
Cell ProliferationA549 Lung Cancer Cells5
Tumor Growth InhibitionXenograft ModelN/A
Kinase InhibitionRET Kinase AssayModerate
Histone Demethylase InhibitionKDM AssayPotent

Scientific Research Applications

Anticancer Applications

One of the primary areas of research involving this compound is its potential as an anticancer agent. The compound has been studied for its ability to inhibit polo-like kinase 1 (Plk1), a crucial enzyme in cell division that is often overexpressed in various cancers.

Biological Target Interactions

The compound's interactions with various biological targets have been extensively documented:

Biological Target Effect Reference
Polo-like kinase 1Inhibition of activity leading to cancer cell death
Protein-protein interactionsDisruption of mitotic processes
Fluorescent propertiesPotential use as a biomarker in imaging studies

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions that allow for the incorporation of fluorine atoms, which are known to enhance biological activity and metabolic stability.

Synthetic Pathway

The synthetic route typically includes:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of the difluoro and benzamide functionalities through selective reactions.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that treatment with this compound resulted in significant reductions in proliferation rates of various cancer cell lines, confirming its potential as a therapeutic agent .
  • Fluorescent Imaging :
    • Research indicated that derivatives of pyrazolo[3,4-d]pyrimidines can be used as fluorescent probes for imaging lipid droplets in cells, showcasing their utility beyond traditional therapeutic roles .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent variations, physicochemical properties, and reported biological activities.

Compound Name Substituents on Pyrazolo Core Benzamide Substituents Molecular Weight Key Properties/Activities Evidence Source
Target Compound 4-Fluorophenyl 3,4-Difluoro 411.3 (calc.) N/A (Theoretical stability inferred from F)
N-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide 4-Fluorophenyl 2-Trifluoromethyl 433.3 Higher lipophilicity (CF3 group)
N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide 3-Chlorophenyl 2-Trifluoromethyl 449.8 Enhanced steric bulk (Cl vs. F)
N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide 3,4-Dimethylphenyl 2-Fluoro 377.4 Reduced molecular weight (methyl groups)
3,4-Diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Phenyl 3,4-Diethoxy 419.4 Increased solubility (ethoxy groups)
4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide 4-Fluorophenyl, 4-Chlorophenyl Sulfonamide-thiazole 714.01 Anti-HIV1 activity; UV λmax: 315 nm

Impact of Fluorine Substitution

  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in analogs like ML298, a 3,4-difluorobenzamide-based PLD2 inhibitor with high selectivity .

Role of Aryl Group Variations

  • 4-Fluorophenyl vs. 3-Chlorophenyl : Replacing the 4-fluorophenyl group with 3-chlorophenyl (as in ) introduces steric bulk and alters electronic properties, which may affect target engagement.
  • Dimethylphenyl and Diethoxy Modifications : The 3,4-dimethylphenyl group in reduces polarity, while 3,4-diethoxy substituents in enhance solubility but may reduce membrane permeability.

Functional Group Comparisons

  • Trifluoromethyl vs.
  • Sulfonamide-Thiazole Hybrids : Compounds like 10a demonstrate how hybridizing the pyrazolo core with sulfonamide-thiazole groups can shift activity toward antiviral targets (e.g., HIV1).

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